Cas no 5345-47-1 (2-aminopyridine-3-carboxylic acid)
2-aminopyridine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-Aminonicotinic acid
- 2-Aminopyridine-3-carboxylic acid
- 2-Aminopyridine
- 2-AMINO-3-PYRIDINECARBOXYLIC ACID
- 2-Aminopyridine-3-carboxylic acid,98%
- 5345-47-1
- PS-4052
- Nicotinic acid, 2-amino-
- 2-aminonicotinoic acid
- DTXSID1063801
- 2-amino-nicotinic acid
- NSC-3049
- BDBM50122000
- AKOS000214133
- FT-0611255
- A7779
- 2-Amino-3-carboxypyridine
- EN300-19841
- CBC 500841
- MFCD00006318
- STR02631
- SB10365
- S29G45VTQ6
- AC-2436
- Q27137017
- Z104475724
- W-105734
- CS-W008765
- NSC 3049
- EINECS 226-296-3
- 2-Aminonicotinicacid
- AC-907/25014115
- SCHEMBL181403
- NSC3049
- 2-amino-pyridine-3-carboxylic acid
- NS00014650
- CHEBI:68572
- AM20061289
- SY001124
- BCP27060
- F2191-0192
- InChI=1/C6H6N2O2/c7-5-4(6(9)10)2-1-3-8-5/h1-3H,(H2,7,8)(H,9,10
- 2-Amino nicotinic acid
- aminonicotinic acid
- CX1070
- 3-Pyridinecarboxylic acid, 2-amino-
- SY319791
- BP-21339
- 2-Aminopyridine-3-carboxylic acid, 98%
- CHEMBL3322868
- 2-Amino-3-pyridinecarboyxlic acid
- A0994
- PB30535
- DS-016350
- DTXCID5041437
- BBL001472
- DB-011276
- STK701078
- Nicotinic acid, 2-amino-(8CI)
- 2-Amino-3-pyridinecarboxylic Acid; NSC 3049;
- pyridine, 2-amino-3-carboxy-
- 2-aminopyridine-3-carboxylic acid
-
- MDL: MFCD00006318
- Inchi: 1S/C6H6N2O2/c7-5-4(6(9)10)2-1-3-8-5/h1-3H,(H2,7,8)(H,9,10)
- InChI Key: KPIVDNYJNOPGBE-UHFFFAOYSA-N
- SMILES: OC(C1=CC=CN=C1N)=O
- BRN: 119031
Computed Properties
- Exact Mass: 138.04300
- Monoisotopic Mass: 138.043
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 4
- XLogP3: nothing
- Topological Polar Surface Area: 76.2A^2
Experimental Properties
- Color/Form: Powder
- Density: 1.3471 (rough estimate)
- Melting Point: 295-297 °C (dec.) (lit.)
- Boiling Point: 342.3°C at 760 mmHg
- Flash Point: 342.3°Cat760mmHg
- Refractive Index: 1.5100 (estimate)
- Water Partition Coefficient: dissolution
- PSA: 76.21000
- LogP: 0.94320
- Solubility: Not determined
2-aminopyridine-3-carboxylic acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: R36/37/38
- Safety Instruction: S22-S24/25-S37/39-S26
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- TSCA:T
- Storage Condition:Keep in dark place,Inert atmosphere,Room temperature
- Risk Phrases:R36/37/38
- Safety Term:S26;S37/39
2-aminopyridine-3-carboxylic acid Customs Data
- HS CODE:29333999
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-aminopyridine-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80984-5mg |
2-Aminonicotinic acid |
5345-47-1 | 98.0% | 5mg |
¥100 | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A0994-5g |
2-aminopyridine-3-carboxylic acid |
5345-47-1 | 98.0%(T) | 5g |
¥175.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A0994-25g |
2-aminopyridine-3-carboxylic acid |
5345-47-1 | 98.0%(T) | 25g |
¥695.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A082A-25g |
2-aminopyridine-3-carboxylic acid |
5345-47-1 | 97% | 25g |
¥72.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A082A-100g |
2-aminopyridine-3-carboxylic acid |
5345-47-1 | 97% | 100g |
¥262.0 | 2022-05-30 | |
| TRC | A618380-5g |
2-Amino Nicotinic Acid |
5345-47-1 | 5g |
$ 52.00 | 2023-04-19 | ||
| TRC | A618380-25g |
2-Amino Nicotinic Acid |
5345-47-1 | 25g |
$ 150.00 | 2023-04-19 | ||
| TRC | A618380-50g |
2-Amino Nicotinic Acid |
5345-47-1 | 50g |
$ 253.00 | 2023-04-19 | ||
| TRC | A618380-100g |
2-Amino Nicotinic Acid |
5345-47-1 | 100g |
$ 454.00 | 2023-04-19 | ||
| TRC | A618380-250g |
2-Amino Nicotinic Acid |
5345-47-1 | 250g |
$ 1005.00 | 2023-04-19 |
2-aminopyridine-3-carboxylic acid Suppliers
2-aminopyridine-3-carboxylic acid Related Literature
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Xiao-Shuo Wu,Yue-Rou Tang,Jian-Lan Liu,Lifeng Wang,Xiao-Ming Ren Dalton Trans. 2019 48 13841
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Werner Uhl,Matthias Vo?,Heinrich Luftmann Chem. Commun. 2009 6854
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4. 216. Polyazanaphthalenes. Part III. Some derivatives of 1 : 3 : 5- and 1 : 3 : 8-triazanaphthaleneV. Oakes,R. Pascoe,H. N. Rydon J. Chem. Soc. 1956 1045
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5. 640. Formation of 2′-hydroxyimidazo(4′,5′:2,3)pyridine from the hydrazides and hydroxamic acids of 2-aminonicotinic and 3-amino-picolinic acidsD. Harrison,A. C. B. Smith J. Chem. Soc. 1959 3157
Additional information on 2-aminopyridine-3-carboxylic acid
2-Aminopyridine-3-Carboxylic Acid: A Comprehensive Overview
2-Aminopyridine-3-carboxylic acid (CAS No. 5345-47-1) is a versatile organic compound that has garnered significant attention in the fields of chemistry, pharmacology, and materials science. This compound, also referred to as pyridine-2-amino-3-carboxylic acid, is characterized by its unique structure, which combines an amino group and a carboxylic acid group on adjacent positions of a pyridine ring. Its chemical formula is C6H6N2O2, and it exists as a white crystalline solid under standard conditions.
The synthesis of 2-aminopyridine-3-carboxylic acid has been extensively studied, with researchers exploring various methodologies to optimize its production. Recent advancements in catalytic processes and green chemistry have led to more efficient and environmentally friendly synthesis routes. For instance, a study published in the *Journal of Organic Chemistry* demonstrated the use of microwave-assisted synthesis to achieve higher yields and shorter reaction times. This approach not only enhances the scalability of the process but also aligns with current trends toward sustainable chemical manufacturing.
One of the most notable applications of 2-aminopyridine-3-carboxylic acid is in the field of drug design. Its ability to act as a bioisostere for other nitrogen-containing heterocycles makes it a valuable component in the development of novel therapeutic agents. For example, researchers at the University of California have utilized this compound as a building block for designing inhibitors targeting specific protein kinases involved in cancer progression. The compound's unique electronic properties enable it to interact effectively with biological targets, making it a promising candidate for future drug candidates.
In addition to its role in pharmacology, 2-aminopyridine-3-carboxylic acid has found applications in materials science. Its ability to form coordination complexes with metal ions has led to its use in the synthesis of metal-organic frameworks (MOFs) and other porous materials. A recent study published in *Nature Materials* highlighted its potential as a linker molecule in MOF construction, demonstrating exceptional stability and high surface area properties. These materials hold great promise for applications in gas storage, catalysis, and sensing technologies.
The compound's reactivity also makes it an attractive intermediate in organic synthesis. Its amino group can undergo various transformations, such as alkylation and acylation, while its carboxylic acid group can participate in esterification or amide formation reactions. This dual functionality allows chemists to construct complex molecules with precision and efficiency. For instance, researchers at the Massachusetts Institute of Technology have employed 2-aminopyridine-3-carboxylic acid as a key intermediate in the synthesis of bioactive peptides, showcasing its versatility in peptide chemistry.
From an analytical standpoint, 2-Aminopyridine-3-carboxylic acid has been extensively characterized using modern spectroscopic techniques such as NMR, IR, and UV-vis spectroscopy. These studies have provided insights into its electronic structure and conformational preferences, which are critical for understanding its reactivity and biological interactions. Furthermore, computational chemistry methods have been employed to model its interactions with biomolecules, aiding in the design of more effective drug candidates.
Looking ahead, ongoing research into 2-Aminopyridine-3-carboxylic acid is focused on expanding its utility across diverse fields. Collaborative efforts between academic institutions and industry are expected to yield innovative applications in areas such as biotechnology and nanotechnology. As our understanding of this compound deepens, it is likely to play an increasingly important role in advancing scientific research and technological development.
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